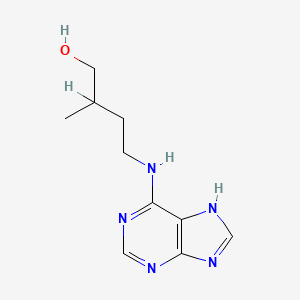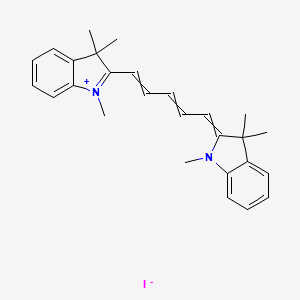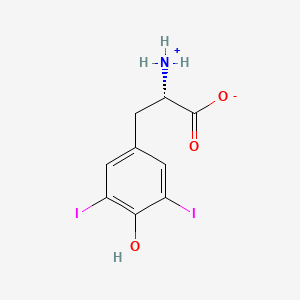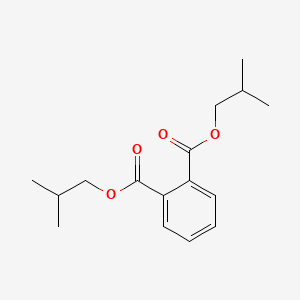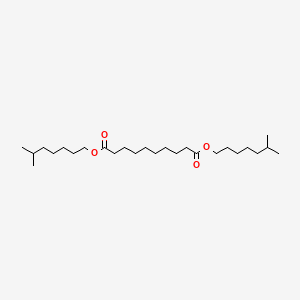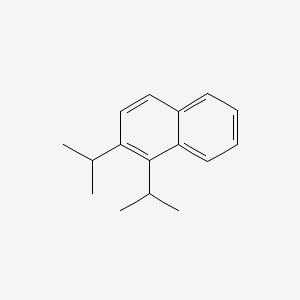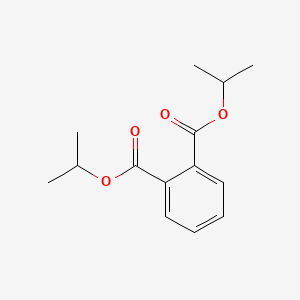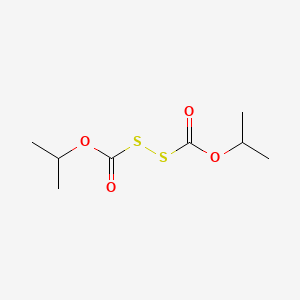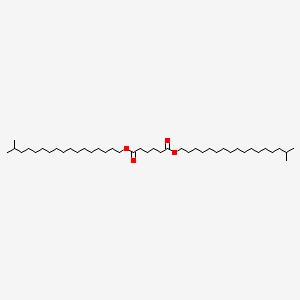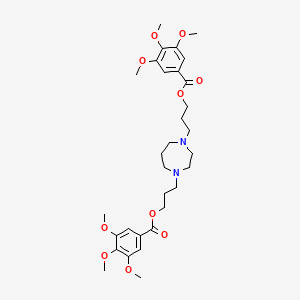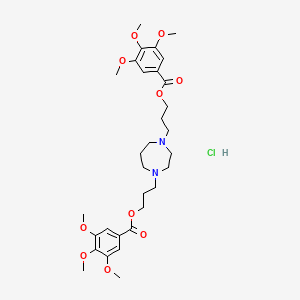
CHEBI:39183
Vue d'ensemble
Description
Dinotefuran is an insecticide of the neonicotinoid class developed by Mitsui Chemicals. It is used for controlling insect pests such as aphids, whiteflies, thrips, leafhoppers, leafminers, sawflies, mole cricket, white grubs, lacebugs, billbugs, beetles, mealybugs, and cockroaches on leafy vegetables, in residential and commercial buildings, and for professional turf management .
Synthesis Analysis
Dinotefuran is synthesized through a series of reactions involving Michael additions reaction, NaBH4 reduction, dehydration cyclization, and catalytic hydrogenation . The ( )-tetrahydro-3-furylmethyl moiety, a characteristic part of dinotefuran, was found by research in which acetylcholine was selected as the lead compound .
Molecular Structure Analysis
Dinotefuran has a molecular formula of C7H14N4O3 . It is a neonicotinoid in the nitroguanidine class .
Chemical Reactions Analysis
The hydrolysis of dinotefuran has been studied extensively. The hydrolysis with OH−, which has obviously lower energy than other channels, is the most preferred pathway. The hydrolysis in solution is more favorable than that in the gas phase .
Physical And Chemical Properties Analysis
Dinotefuran has a molar mass of 202.214 g·mol−1 and a melting point of 107.5°C. It is soluble in water, with a solubility of 39.83 g/L .
Applications De Recherche Scientifique
Insecticide pour la lutte contre les moustiques
Le dinotéfurane a été identifié comme un insecticide néonicotinoïde potentiel contre les moustiques résistants . Il présente une faible toxicité pour les mammifères et une grande activité insecticide contre une large gamme de ravageurs . La toxicité du dinotéfurane a été évaluée contre différentes souches de moustiques Anopheles gambiae Giles, Culex quinquefasciatus Say et Aedes aegypti L . Les résultats ont montré que le dinotéfurane était moins toxique que la plupart des insecticides couramment utilisés .
Contrôle des ravageurs des mouches des fruits
Il a été constaté que le dinotéfurane avait des effets létaux, sublétaux et sur la descendance sur trois espèces de mouches des fruits Bactrocera . Le dinotéfurane et un autre insecticide, le fluralaner, présentent des effets létaux et sublétaux importants sur les mouches des fruits adultes et sur le rapport des sexes de leur progéniture .
Contrôle des ravageurs du riz
Le dinotéfurane est largement utilisé pour lutter contre les cicadelles du riz et les foreurs du riz dans les rizières . Cependant, certains insectes, notamment Nilaparvata lugens et Bemisia tabaci, ont développé une résistance au dinotéfurane .
Contrôle d'une grande variété de ravageurs
Le dinotéfurane possède d'excellentes propriétés insecticides et offre un excellent contrôle d'une grande variété de ravageurs dans de nombreux types de cultures .
Contrôle des insectes ayant développé une résistance
Les pesticides néonicotinoïdes comme le dinotéfurane peuvent gérer avec succès les insectes ravageurs qui ont développé une résistance à d'autres classes d'insecticides . En raison de ses puissantes propriétés insecticides et de sa rapide absorption et translocation par les plantes, le dinotéfurane est largement utilisé contre les insectes piqueurs et suceurs .
Potentiel de recherche et de développement futurs
Le dinotéfurane a été découvert par la recherche utilisant l'acétylcholine comme composé de tête . Cela suggère qu'il existe un potentiel pour poursuivre la recherche et le développement du dinotéfurane et de composés similaires pour des applications de lutte antiparasitaire.
Mécanisme D'action
Dinotefuran, also known as CHEBI:39183, Guanidine, N’‘-methyl-N-nitro-N’-[(tetrahydro-3-furanyl)methyl]-, or 1-Methyl-3-nitro-2-[(tetrahydrofuran-3-yl)methyl]guanidine, is a potent insecticide belonging to the neonicotinoid class of chemicals . This article provides a comprehensive review of the mechanism of action of Dinotefuran, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Dinotefuran primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption leads to the overstimulation of the nervous system, resulting in the paralysis and eventual death of the insect .
Mode of Action
Dinotefuran acts as an agonist of the insect nicotinic acetylcholine receptors . It binds to these receptors, taking the place of the normal neurotransmitter acetylcholine . Unlike acetylcholine, Dinotefuran cannot be deactivated by acetylcholinesterase, leading to a continuous stimulation of the receptors . This overstimulation disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Dinotefuran is the cholinergic pathway . By acting as an agonist at the nicotinic acetylcholine receptors, Dinotefuran disrupts the normal flow of nerve impulses in this pathway . The resulting overstimulation of the nervous system leads to a range of downstream effects, including paralysis and death .
Pharmacokinetics
Dinotefuran exhibits rapid absorption and distribution throughout the body . In laboratory animals, more than 90% of an ingested dose was absorbed, and the compound was quickly distributed throughout the body . Elimination of Dinotefuran is primarily via urine, with more than 90% of the dose being eliminated as the unchanged parent molecule . The half-lives in plasma ranged from 4 to 15 hours .
Result of Action
The primary result of Dinotefuran’s action is the cessation of feeding within several hours of contact, followed by death . This is due to the overstimulation of the insect’s nervous system, which leads to paralysis and eventually death . Despite its toxicity to insects, Dinotefuran shows low mammalian toxicity and great insecticidal activity against a broad range of pests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dinotefuran. For instance, Dinotefuran is highly toxic to honeybees and silkworms . Moreover, the US state of Oregon temporarily restricted the use of Dinotefuran in July 2013, pending the results of an investigation into a large bee kill . Therefore, the use of Dinotefuran must be carefully managed to minimize its impact on non-target organisms and the environment.
Orientations Futures
The EPA is releasing draft biological evaluations that include EPA’s draft effects determinations for the neonicotinoid insecticides dinotefuran on federally listed endangered and threatened species and designated critical habitats . This is an important step in meeting its October 2024 commitment to complete final effects determinations .
Propriétés
IUPAC Name |
2-methyl-1-nitro-3-(oxolan-3-ylmethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBZOVFACRVRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCC1CCOC1)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165252-70-0 | |
| Record name | Dinotefuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165252-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinotefuran [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165252700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



